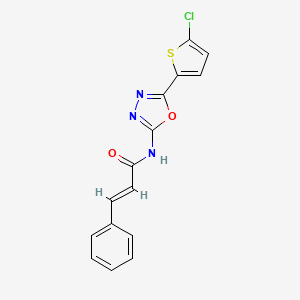

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-9H,(H,17,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBLAESNPFFOSB-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the 5-chlorothiophen-2-yl group: This step involves the substitution reaction where a thiophene derivative is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

Coupling with cinnamamide: The final step involves the coupling of the 1,3,4-oxadiazole intermediate with cinnamamide, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the oxadiazole ring or the cinnamamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole or cinnamamide derivatives.

Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has been explored for various scientific research applications:

Medicinal Chemistry: Potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

Materials Science: Used in the development of organic semiconductors and light-emitting materials.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cancer progression.

Pathways: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications in Analogues

Key structural variations among analogues include substitutions on the oxadiazole ring, aromatic systems, and terminal functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues

Impact of Substituents on Bioactivity

- Chlorothiophene vs.

- Cinnamamide vs. Methoxybenzamide : The cinnamamide group’s extended conjugation could enhance binding to hydrophobic pockets in targets like cyclooxygenase (COX) or kinases, whereas methoxybenzamide () may prioritize solubility over potency .

- Sulfamoyl Groups : The dipropylsulfamoyl substituent () introduces a sulfonamide motif, often associated with carbonic anhydrase or dihydrofolate reductase inhibition, suggesting divergent mechanisms compared to the target compound .

Biological Activity

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines a chlorothiophene moiety with an oxadiazole ring and a cinnamamide backbone. This structural configuration is believed to enhance its interaction with biological targets.

Molecular Formula

- C : 15

- H : 12

- Cl : 1

- N : 5

- O : 2

- S : 1

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer activity. For instance, studies have shown that derivatives of cinnamic acid can inhibit cancer cell proliferation effectively.

Case Study: Anticancer Activity in Cell Lines

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

- HeLa Cells (Cervical Cancer) : IC50 values ranging from 8.49 to 62.84 µg/mL.

- MCF-7 Cells (Breast Cancer) : IC50 values between 11.20 and 93.46 µg/mL.

Table 1 summarizes the IC50 values of selected compounds:

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | <10 |

| Compound B | MCF-7 | 0.17 |

| Compound C | SKOV-3 | 7.87 |

These results suggest that the structural features of this compound may contribute to its ability to inhibit cancer cell growth effectively.

Antibacterial and Antifungal Activity

The presence of the oxadiazole ring in the compound has been linked to notable antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various bacterial strains and fungi.

The mechanism by which these compounds exert their antibacterial effects typically involves:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential metabolic pathways.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to similar compounds, Table 2 provides a comparison:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorothiophene + Oxadiazole + Cinnamamide | Anticancer, Antibacterial |

| 5-Chloro-N-(5-thiophen-2-yl)-1,3,4-oxadiazol-2-amide | Thiophene + Oxadiazole | Antibacterial |

| N-(5-(5-fluorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-benzamide | Fluorinated Thiophene + Thiadiazole | Anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide, and what are the critical optimization parameters?

- The synthesis typically involves:

Hydrazide formation : Reacting 5-chlorothiophene-2-carboxylic acid with hydrazine to form the hydrazide intermediate.

Oxadiazole cyclization : Treating the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux conditions to form the 1,3,4-oxadiazole core .

Amide coupling : Reacting the oxadiazole-2-amine with cinnamoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .

- Key parameters :

- Purity of intermediates (monitored via TLC/HPLC).

- Reaction time and temperature for cyclization (excessive heat may degrade the thiophene moiety).

- Use of inert atmosphere to prevent oxidation of sensitive groups .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical methods :

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for thiophene and cinnamamide) and carbonyl signals (δ ~165–170 ppm) .

- IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Mass spectrometry (ESI-MS) : Match molecular ion peaks with theoretical molecular weight (e.g., [M+H]+ for C₁₆H₁₁ClN₃O₂S: 344.03) .

- Purity assessment : HPLC with >95% purity threshold; retention time consistency against standards .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., CCRF-CEM leukemia cells) with % growth inhibition (GI) and IC₅₀ calculations .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ < 20 μM considered potent) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed in related oxadiazoles?

- Substituent effects :

- Thiophene ring : Electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity but may reduce solubility .

- Cinnamamide moiety : Substituents on the phenyl ring (e.g., -OCH₃, -NO₂) modulate anticancer potency via π-π stacking with target proteins .

Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

- Factors causing discrepancies :

- Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO vs. ethanol) .

- Cell line heterogeneity : CCRF-CEM (lymphoblastic) vs. solid tumor models may respond differently to oxadiazoles .

- Mitigation strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Use orthogonal assays (e.g., apoptosis markers alongside MTT for anticancer activity) .

Q. What computational approaches are effective for predicting target interactions and pharmacokinetics?

- Molecular docking : Identify binding to enzymes like lipoxygenase (LOX) or cholinesterase (BChE) using AutoDock Vina .

- ADMET prediction :

- Lipinski’s Rule : LogP <5, molecular weight <500 Da (e.g., ’s compound 3 complies, while 4 fails due to high logP) .

- Metabolic stability : CYP450 isoform interaction predicted via SwissADME .

Q. How can in vivo models (e.g., C. elegans) be leveraged to study antimicrobial efficacy and toxicity?

- C. elegans-MRSA model :

- Infect nematodes with MRSA and treat with the compound; monitor survival rates over 72 hours .

- Toxicity endpoint : Compare lifespan to untreated controls; LC₅₀ >100 μM suggests low toxicity .

- Key metrics :

- Infection score : Bacterial load quantified via CFU counts.

- Immune response markers : qPCR for antimicrobial peptide genes (e.g., abf-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.